molecular formula C19H17NO2 B455192 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438225-43-5

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B455192
CAS No.: 438225-43-5
M. Wt: 291.3g/mol
InChI Key: OYSSECUCEIMIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline core. The specific steps and conditions can vary, but generally involve:

    Starting Materials: 2,5-Dimethylbenzaldehyde and 8-methylquinoline.

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: Elevated temperatures (around 100-150°C) and sometimes the use of solvents like ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields, can be employed. Additionally, the use of automated reactors and advanced purification techniques like chromatography can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound’s quinoline core is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
  • 8-Methylquinoline-4-carboxylic acid
  • 2,5-Dimethylphenylquinoline

Uniqueness

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid stands out due to the presence of both the 2,5-dimethylphenyl and 8-methyl groups, which confer unique steric and electronic properties. These modifications can enhance its biological activity and selectivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-7-8-12(2)15(9-11)17-10-16(19(21)22)14-6-4-5-13(3)18(14)20-17/h4-10H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSSECUCEIMIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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